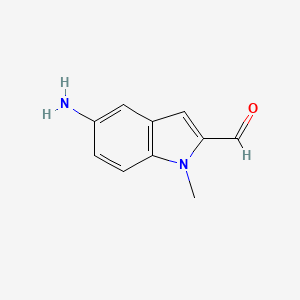![molecular formula C32H26CoN8 B14801966 Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)
Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of the phthalocyanine family, which are macrocyclic compounds with extensive conjugated systems. Cobalt(II) Phthalocyanine is known for its vibrant color and stability, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(II) Phthalocyanine can be synthesized through the reaction of cobalt salts with phthalonitrile under high-temperature conditions. The typical reaction involves heating cobalt chloride with phthalonitrile in the presence of a nitrogen atmosphere at temperatures around 200-300°C . The reaction yields a crystalline product that can be purified through recrystallization.
Industrial Production Methods
Industrial production of Cobalt(II) Phthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and consistency of the product. The compound is then subjected to various purification steps, including filtration and drying, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(II) Phthalocyanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) phthalocyanine.
Reduction: It can be reduced to form cobalt(I) phthalocyanine.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as ammonia, pyridine, and other nitrogen-containing compounds are commonly used.
Major Products
The major products formed from these reactions include various oxidation states of cobalt phthalocyanine and substituted derivatives with different ligands .
Aplicaciones Científicas De Investigación
Cobalt(II) Phthalocyanine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Cobalt(II) Phthalocyanine involves its ability to coordinate with various substrates through its central cobalt ion. The extensive conjugated system allows for electron transfer processes, making it an effective catalyst. The molecular targets include organic molecules and biological macromolecules, where it can facilitate redox reactions and other chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Iron(II) Phthalocyanine: Similar in structure but contains iron instead of cobalt.
Copper(II) Phthalocyanine: Contains copper and is widely used as a pigment.
Zinc(II) Phthalocyanine: Contains zinc and is used in photodynamic therapy.
Uniqueness
Cobalt(II) Phthalocyanine is unique due to its specific electronic properties conferred by the cobalt ion. This makes it particularly effective in catalytic applications and in electronic devices where specific redox properties are required .
Propiedades
Fórmula molecular |
C32H26CoN8 |
|---|---|
Peso molecular |
581.5 g/mol |
Nombre IUPAC |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2 |
Clave InChI |
HHUVKDNLJONPPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide](/img/structure/B14801889.png)
![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)



![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)
![N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)

![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)

![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)

![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)
